molecular formula C19H19N3O4 B5505598 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B5505598
M. Wt: 353.4 g/mol
InChI Key: RVLXJGPQTJMWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-methoxyphenyl)acetamide is 353.13755610 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics and Synthesis

Research on similar compounds has revealed diverse spatial orientations and structural aspects critical to their functions and interactions. For instance, the study of amide derivatives has shown that their spatial orientations significantly affect anion coordination, presenting unique geometries like tweezer-like shapes and concave or S-shaped geometries based on their protonation states and self-assembly through weak interactions (Kalita & Baruah, 2010). Another study elucidated the crystal structures of quinoline derivatives having amide bonds, highlighting the formation of co-crystals and salts through specific interactions and showcasing the structural diversity achievable through the manipulation of amide derivatives (Karmakar et al., 2009).

Biological Activities and Pharmacological Studies

Quinazoline and acetamide derivatives exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-ulcerogenic properties. Notable research in this area includes the synthesis of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, which were investigated for their analgesic and anti-inflammatory activities, revealing compounds with significant potency compared to standard drugs (Alagarsamy et al., 2011). Furthermore, novel quinazoline and acetamide derivatives were synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, demonstrating significant curative effects and highlighting the potential for developing new therapeutic agents (Alasmary et al., 2017).

Metabolic Studies and Herbicide Research

Research on chloroacetamide herbicides and their metabolites has provided insights into their metabolism in human and rat liver microsomes, shedding light on the complex metabolic pathways leading to their carcinogenic potential. This research is critical for understanding the metabolic activation and potential health risks of these compounds (Coleman et al., 2000).

Antioxidant and Antihistaminic Properties

Further investigations into related compounds have identified their antioxidant and antihistaminic activities. For example, the synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties revealed structure-antioxidant activity relationships, highlighting the importance of specific substituents for enhancing antioxidant activity (Mravljak et al., 2021). Additionally, synthesized triazoloquinazolinones showed significant H1-antihistaminic activity, presenting a promising avenue for developing new antihistaminic agents (Alagarsamy et al., 2009).

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-21-18(24)13-8-4-6-10-15(13)22(19(21)25)12-17(23)20-14-9-5-7-11-16(14)26-2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLXJGPQTJMWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.